molecular formula C6H4FN3O B12969685 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one

5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one

Cat. No.: B12969685
M. Wt: 153.11 g/mol
InChI Key: ZZANROYSTHVGRO-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a fluorine atom at the 5-position and a pyrazolo[3,4-b]pyridine core structure. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one typically involves the construction of the pyrazolopyridine core followed by the introduction of the fluorine atom. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst can yield pyrazolopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorine position.

Scientific Research Applications

5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine: This compound shares a similar core structure but has an amine group instead of a ketone.

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have variations in the substituents on the pyrazolopyridine core.

Uniqueness

5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C6H4FN3O

Molecular Weight

153.11 g/mol

IUPAC Name

5-fluoro-1,2-dihydropyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C6H4FN3O/c7-3-1-4-5(8-2-3)9-10-6(4)11/h1-2H,(H2,8,9,10,11)

InChI Key

ZZANROYSTHVGRO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)NN2)F

Origin of Product

United States

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